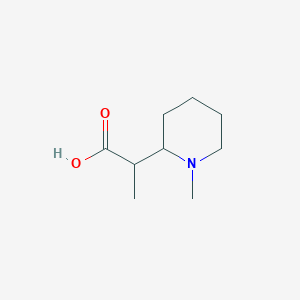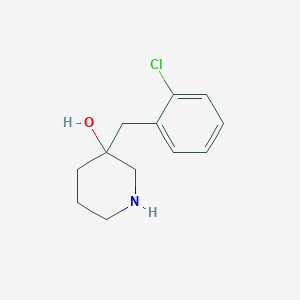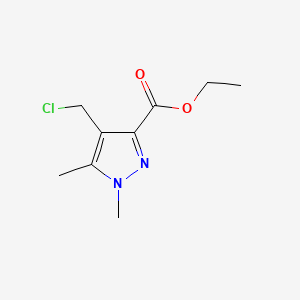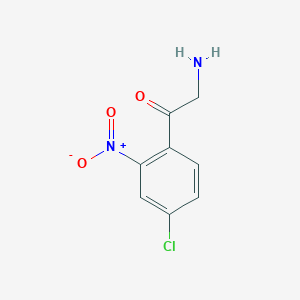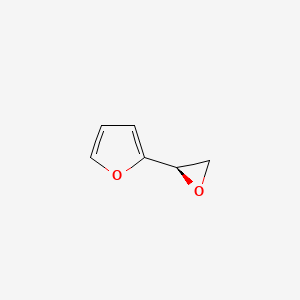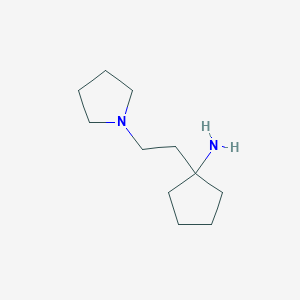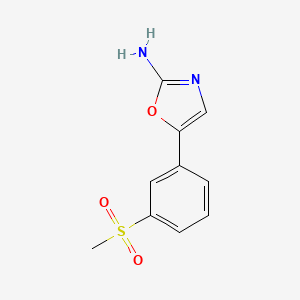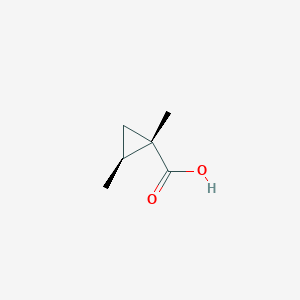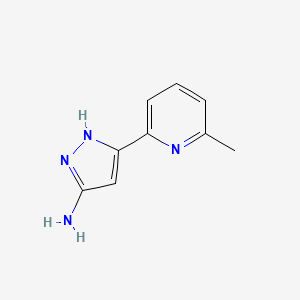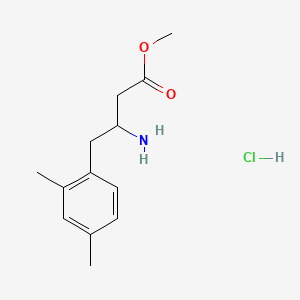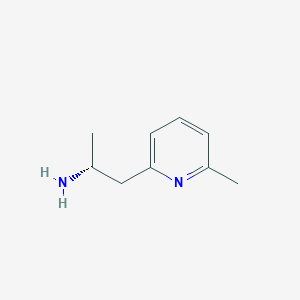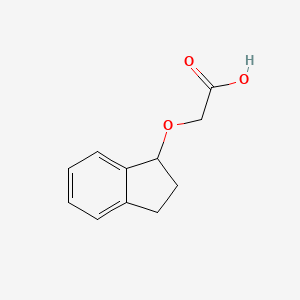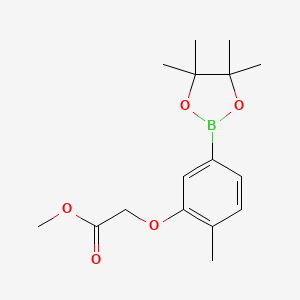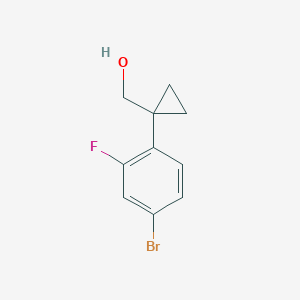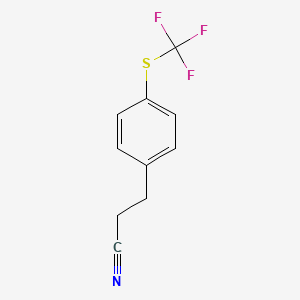
(4-(Trifluoromethylthio)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethylthio)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3NS and a molecular weight of 231.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile group
Méthodes De Préparation
The synthesis of (4-(Trifluoromethylthio)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(4-(Trifluoromethylthio)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Applications De Recherche Scientifique
(4-(Trifluoromethylthio)phenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
(4-(Trifluoromethylthio)phenyl)propanenitrile can be compared with other compounds containing trifluoromethyl or trifluoromethylthio groups, such as:
4-(Trifluoromethyl)phenol: This compound has a similar trifluoromethyl group but lacks the nitrile functionality, making it less versatile in certain chemical reactions.
4-(Trifluoromethylthio)phenylacetic acid:
The unique combination of the trifluoromethylthio and nitrile groups in this compound provides it with distinct chemical properties and a wide range of applications, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H8F3NS |
|---|---|
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2 |
Clé InChI |
PQQCLFXQBNBBFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC#N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


